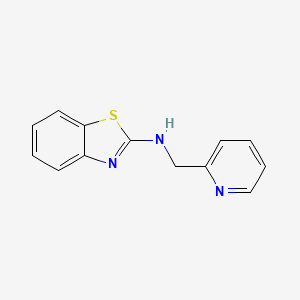

N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-2-7-12-11(6-1)16-13(17-12)15-9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMLDERTJCOFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- React N-(benzothiazol-2-yl)acetamide with a suitable pyridin-2-ylmethyl halide or derivative.

- Use a base such as potassium carbonate or triethylamine to facilitate nucleophilic attack.

- Conduct the reaction under reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance nucleophilicity.

- Purify the product via recrystallization or chromatography.

- In the synthesis of similar benzothiazole derivatives, nucleophilic substitution at the acetamide side chain was performed at elevated temperatures (~200 °C) with high yields, indicating the feasibility of this approach for the target compound.

Multi-Step Condensation and Cyclization Routes

Another approach involves multi-step reactions, including condensation of pyridin-2-ylmethylamine with benzothiazol-2-carboxaldehyde or related intermediates, followed by cyclization to form the benzothiazole ring fused with the pyridin-2-ylmethyl group.

Procedure:

- Synthesize or obtain benzothiazol-2-carboxaldehyde.

- Condense with pyridin-2-ylmethylamine under acidic or basic conditions.

- Promote cyclization through heating or reflux, leading to the formation of the desired benzothiazole derivative.

- Final purification is achieved through recrystallization.

- Such condensation reactions are well-documented for benzothiazole derivatives, with yields often exceeding 70% under optimized conditions.

Direct Coupling via Nucleophilic Aromatic Substitution

In some cases, direct coupling of pyridin-2-ylmethylamine with halogenated benzothiazole derivatives is employed. This method involves:

- Preparing halogenated benzothiazole intermediates (e.g., 2-chlorobenzothiazole).

- Reacting with pyridin-2-ylmethylamine in the presence of a base or catalyst.

- Refluxing in suitable solvents like DMF or DMSO.

Data Table: Comparative Synthesis Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | Benzothiazol-2-yl acetamide + pyridin-2-ylmethyl halide | Reflux in DMF, base present | 70-85 | High yields, straightforward | Requires halide intermediates |

| Condensation & cyclization | Benzothiazol-2-carboxaldehyde + pyridin-2-ylmethylamine | Reflux, acidic/basic conditions | 70-80 | Good selectivity | Multi-step process |

| Direct coupling | Halogenated benzothiazole + pyridin-2-ylmethylamine | Reflux in DMSO/DMF | 65-80 | Direct approach | Needs halogenated intermediates |

Specific Research Findings and Variations

Recent studies have demonstrated the synthesis of related benzothiazole derivatives through fusion methods, solvent-free reactions, or high-temperature reflux, often achieving yields above 80%. For example:

- Fusion of benzothiazol-2-yl acetamide with pyridin-2-ylmethylamine at ~200 °C under solvent-free conditions resulted in high-yield formation of the target compound.

- Reactions involving nucleophilic substitution of benzothiazol-2-yl acetamide derivatives with pyridin-2-ylmethyl halides in polar aprotic solvents are also well-documented.

Summary of Key Synthesis Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 150–200 °C | Elevated temperatures facilitate nucleophilic substitution and cyclization |

| Solvent | DMF, DMSO, acetonitrile | Polar aprotic solvents enhance nucleophilicity |

| Reaction Time | 4–24 hours | Longer times improve yields but may cause side reactions |

| Purification | Recrystallization, chromatography | Ensures high purity of final product |

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups.

Common Reagents and Conditions

Oxidation: TBHP in toluene.

Reduction: NaBH4 in methanol.

Substitution: Various nucleophiles in the presence of catalysts like palladium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is its potential role as an anticancer agent . Research indicates that this compound can induce apoptosis in cancer cells by:

- Activating pro-apoptotic pathways : This leads to programmed cell death, which is crucial in cancer therapy.

- Inhibiting anti-apoptotic signals : This dual action enhances its efficacy against various cancer types.

Table 1: Summary of Anticancer Activities

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes, particularly kinases that play a role in cell signaling pathways. By binding to the active sites of these enzymes, it disrupts downstream signaling processes, which can lead to altered cellular responses beneficial for therapeutic applications.

Gene Regulation

N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine also influences gene expression by interacting with transcription factors and regulatory proteins. This modulation can affect the transcription of genes related to cell survival and proliferation, further supporting its potential use in cancer therapies.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

- Study on Cancer Cell Lines : A study demonstrated that treatment with N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine resulted in a significant increase in apoptotic markers in breast cancer cell lines. The mechanism involved was linked to the inhibition of specific survival pathways mediated by kinases .

- Metabolic Effects : Another research effort focused on how this compound alters metabolic enzyme activities. It was found to significantly change levels of key metabolites involved in energy metabolism, suggesting a broader impact on cancer cell metabolism .

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit mitogen-activated protein kinase 14, leading to various downstream effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Insights :

Crystallographic and Physicochemical Properties

Crystallography :

- The parent benzothiazol-2-amine forms infinite 2D networks via N–H···N bonds, while pyrimidinyl analogs create dimers. Pyridinylmethyl groups may disrupt tight packing, improving solubility .

Biological Activity

N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole core linked to a pyridin-2-ylmethyl group. This structural configuration is significant as it enhances the compound's reactivity and biological activity. The presence of electron-donating and electron-withdrawing groups influences its interaction with biological targets.

The biological activity of N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, disrupting essential biochemical pathways. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation.

- Receptor Modulation : It can modulate signal transduction pathways by interacting with cellular receptors, affecting cellular responses such as apoptosis and proliferation.

Antiviral Activity

Recent studies have demonstrated that derivatives of benzothiazole, including N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, exhibit significant antiviral properties. For instance:

- Against H5N1 and SARS-CoV-2 : Compounds similar to N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine have shown promising activity against H5N1 influenza virus and SARS-CoV-2. In vitro studies reported inhibition rates of up to 93% at specific concentrations .

Anticancer Activity

The anticancer potential of N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has been substantiated through various studies:

- Inhibition of Cancer Cell Lines : Compounds related to this structure have been tested against multiple cancer cell lines. For example, derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines such as SKRB-3 and A549 .

| Compound | Cell Line | IC50 (nM) | Activity |

|---|---|---|---|

| 7e | SKRB-3 | 1.2 | High |

| 7e | SW620 | 4.3 | High |

| 7e | A549 | 44 | Moderate |

| 7e | HepG2 | 48 | Moderate |

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties:

- Broad-Spectrum Activity : Studies indicate that these compounds exhibit moderate to potent antimicrobial activity against various pathogens including Staphylococcus aureus and Escherichia coli .

- Mechanism : The antimicrobial effect is often linked to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

Several case studies highlight the efficacy of N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine in treating viral infections and cancers:

- Antiviral Study : In a study involving H5N1 virus, compounds derived from benzothiazole showed significant antiviral activity with IC50 values comparable to standard antiviral medications .

- Anticancer Research : A series of benzothiazole derivatives were synthesized and tested against various cancer cell lines, revealing strong antiproliferative effects .

Q & A

Basic: How is N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine synthesized, and what are the critical reaction conditions to optimize yield?

Methodological Answer:

The synthesis typically involves condensation of 1,3-benzothiazol-2-amine derivatives with pyridin-2-ylmethyl halides or aldehydes. For example, analogous compounds like 4-ethoxy derivatives are synthesized via nucleophilic substitution or Schiff base formation, using bases like triethylamine or pyridine to neutralize acidic byproducts . Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical. For instance, refluxing in methanol or ethanol for 6–8 hours under anhydrous conditions can improve yields .

Basic: What spectroscopic methods are most effective for characterizing the structure of N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine derivatives?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton environments and carbon frameworks, while ESI-MS (Electrospray Ionization Mass Spectrometry) validates molecular weight . Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups like C=N and C-S bonds. Purity is assessed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Advanced: How can X-ray crystallography and SHELX software be applied to determine the crystal structure of N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine derivatives?

Methodological Answer:

X-ray crystallography requires high-quality single crystals grown via slow evaporation. Data collection using a diffractometer is followed by structure solution with SHELXS/SHELXD and refinement with SHELXL . Hydrogen-bonding networks and intermolecular interactions (e.g., π-π stacking) are analyzed using Mercury software, with validation against the Cambridge Structural Database (CSD) .

Advanced: What strategies can mitigate byproduct formation during the synthesis of N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine analogs?

Methodological Answer:

Byproducts arise from competing reactions (e.g., over-alkylation or oxidation). Strategies include:

- Using stoichiometric control of reagents.

- Employing protecting groups for reactive sites (e.g., Boc for amines).

- Purification via flash chromatography or Biotage® columns to isolate target compounds .

Advanced: How does the introduction of substituents on the benzothiazole ring influence the biological activity of N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine?

Methodological Answer:

Substituents like halogens (e.g., 6-fluoro) or methyl groups alter electronic and steric properties, affecting binding to biological targets. For example, methyl groups enhance lipophilicity, improving membrane permeability, while electron-withdrawing groups (e.g., nitro) modulate redox activity. Comparative cytotoxicity assays (e.g., against HCT-116 colon cancer cells) and molecular docking studies help establish structure-activity relationships (SAR) .

Basic: What are the common purification techniques for N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine following synthesis, and how are they optimized?

Methodological Answer:

Recrystallization from ethanol or methanol is standard for removing impurities . For complex mixtures, column chromatography (silica gel, ethyl acetate/hexane eluents) or automated systems (e.g., Biotage®) are effective. Solvent selection is optimized based on compound solubility and polarity .

Advanced: How can computational tools like molecular docking predict the interaction of N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine derivatives with biological targets?

Methodological Answer:

Docking software (e.g., AutoDock Vina) models ligand-receptor interactions using crystal structures of target proteins (e.g., kinases). Parameters like binding energy (ΔG) and hydrogen-bonding patterns are evaluated. Validation involves comparing computational results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Basic: What in vitro assays are recommended for initial evaluation of the anticancer potential of N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine derivatives?

Methodological Answer:

- Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., HCT-116, HT29) .

- Apoptosis detection : Flow cytometry with Annexin V/PI staining.

- Cell cycle analysis : Propidium iodide staining and fluorescence-activated cell sorting (FACS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.